molecular formula C14H10FN3O2S B2803226 4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954672-86-7

4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2803226
M. Wt: 303.31
InChI Key: NHNCREVCDYFSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H8FN3O2S . It has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives, including 4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide, have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. The compounds were synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials. Notably, compounds with aryl rings substituted with smaller electron-withdrawing groups at the fourth position exhibited better activity. The anti-inflammatory activity was assessed by the rat paw edema method, and antinociceptive activity was evaluated using the thermal stimulus technique. Selected compounds demonstrated significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values, indicating their potential therapeutic applications (Alam et al., 2010).

Antimicrobial Applications

The antimicrobial activity of 4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide and related compounds has been investigated. New 5-arylidene derivatives bearing a fluorine atom in the 4th position of the benzoyl group have been synthesized and tested against various microbial strains. These compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom at the 4th position of the benzoyl group in the final compounds was essential for enhancing the antimicrobial activity (Desai et al., 2013).

Antiproliferative and Molecular Docking Studies

Another area of research involves the synthesis and evaluation of novel compounds for antiproliferative activity and molecular docking studies. A new class of compounds, including 4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one and 5H,6H-pyrano[2,3-d]thiazolo[3,2-a]pyrimidin-5-one derivatives, were synthesized and evaluated against various cancer cell lines. Among these compounds, some exhibited potent antiproliferative activity, highlighting their potential as cancer therapeutic agents. Molecular docking studies suggested that these active heterocyclic molecules bind selectively in the colchicine binding site of tubulin polymer, which could explain their mechanism of action (Nagaraju et al., 2020).

properties

IUPAC Name

4-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNCREVCDYFSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

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